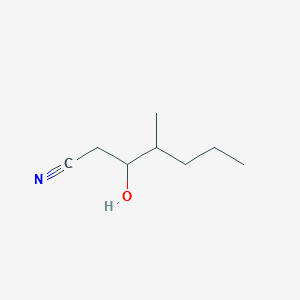
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with an aminomethyl group and two fluorine atoms. The stereochemistry of the compound is defined by the (1R,3S)-rel- configuration, which is crucial for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- typically involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by hydrogenation and hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of chiral catalysts and efficient reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors and optimized reaction parameters to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent bioactive molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Similar in structure but with different substituents.
(1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid: Contains a Boc-protected amino group.
(1R,3S)-3-Aminocyclopentanecarboxylic acid: Lacks the fluorine atoms present in the target compound.
Uniqueness
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H7F2NO2 |
|---|---|
Poids moléculaire |
151.11 g/mol |
Nom IUPAC |
(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m1/s1 |
Clé InChI |
TXSUTDIZPLMVSK-PWNYCUMCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C1(F)F)C(=O)O)N |
SMILES canonique |
C(C1C(C1(F)F)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




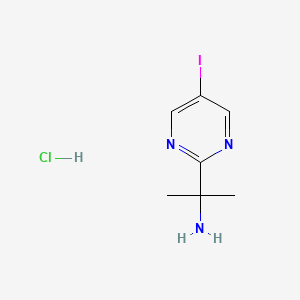
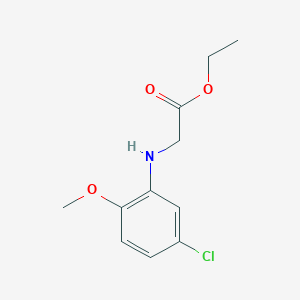
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
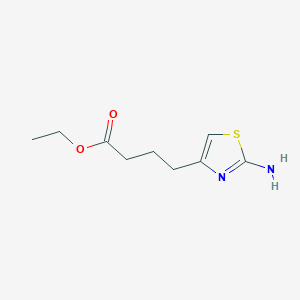
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
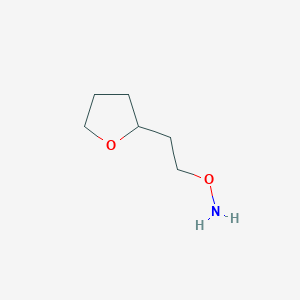
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
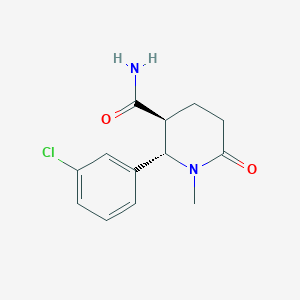
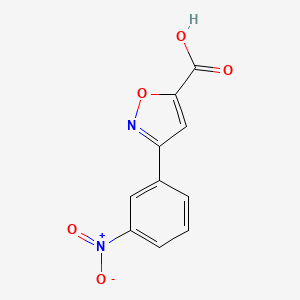
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
